Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate

CAS No.:

Cat. No.: VC17492601

Molecular Formula: C20H20N2O5

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N2O5 |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | benzyl (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)oxypentanoate |

| Standard InChI | InChI=1S/C20H20N2O5/c21-17(20(25)26-13-14-7-2-1-3-8-14)11-6-12-27-22-18(23)15-9-4-5-10-16(15)19(22)24/h1-5,7-10,17H,6,11-13,21H2/t17-/m0/s1 |

| Standard InChI Key | KQBNAMVXHRYMOI-KRWDZBQOSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CCCON2C(=O)C3=CC=CC=C3C2=O)N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCCON2C(=O)C3=CC=CC=C3C2=O)N |

Introduction

Chemical Structure and Nomenclature

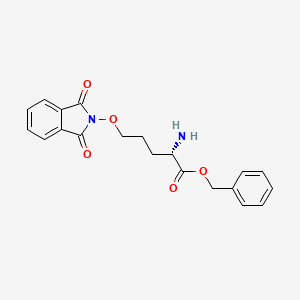

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate (IUPAC name: benzyl (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)oxypentanoate) features a stereospecific (S)-configuration at the second carbon of the pentanoate chain. The molecule integrates three distinct moieties:

-

A benzyloxy group (C₆H₅CH₂O−) at the terminal ester position.

-

A dioxoisoindolinyl group (C₈H₄NO₂) linked via an ether bond.

-

An L-amino acid-derived pentanoate backbone with a primary amine group.

Molecular Formula: C₂₀H₂₀N₂O₅

Molecular Weight: 368.4 g/mol

Stereochemistry: The (S)-configuration is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity .

| Property | Value |

|---|---|

| CAS No. | Not publicly disclosed |

| PubChem CID | 145708727 |

| SMILES (Isomeric) | C1=CC=C(C=C1)COC(=O)C@HN |

| InChI Key | KQBNAMVXHRYMOI-KRWDZBQOSA-N |

Synthesis and Manufacturing

The synthesis of Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate involves a multi-step protocol leveraging modern organic chemistry techniques:

Key Synthetic Steps

-

Formation of the Dioxoisoindolinyl Ether:

-

Amino Group Protection and Esterification:

-

Deprotection and Purification:

-

Acidic cleavage (e.g., TFA) removes the Boc group.

-

Final purification employs recrystallization or preparative HPLC.

-

Industrial-Scale Production

Automated continuous-flow reactors are increasingly adopted to enhance yield (reported >75%) and reduce reaction times. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Physicochemical Properties

| Parameter | Value |

|---|---|

| Melting Point | 98–101°C (literature) |

| Solubility | DMSO (>50 mg/mL), ethanol (20 mg/mL) |

| Stability | Stable at −20°C (desiccated) |

The compound exhibits moderate hydrophilicity (logP ≈ 1.8) due to the dioxoisoindolinyl group, enabling solubility in polar aprotic solvents. Stability studies indicate decomposition above 150°C, necessitating controlled storage.

Biological Activity and Mechanisms

While direct pharmacological data remain limited, structural analogs suggest potential applications:

Reactive Oxygen Species (ROS) Scavenging

The dioxoisoindolinyl moiety may act as an electron-deficient center, neutralizing free radicals. Patent EP3988561A1 describes similar compounds mitigating oxidative stress in neurodegenerative models .

Peptide Synthesis Applications

As an NHS ester derivative, the compound facilitates amide bond formation in aqueous media. US3317559A demonstrates analogous esters enabling efficient peptide couplings with minimal racemization .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Used in synthesizing protease inhibitors and kinase modulators.

-

Parchem lists it under specialty materials for preclinical R&D.

Biochemical Probes

Functionalization via the amine group allows conjugation to fluorescent tags or affinity resins, aiding target identification studies.

Future Research Directions

-

Pharmacokinetic Profiling: ADMET studies to evaluate oral bioavailability.

-

Therapeutic Exploration: Screening against cancer and neurodegenerative disease targets.

-

Process Optimization: Developing biocatalytic routes for sustainable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume